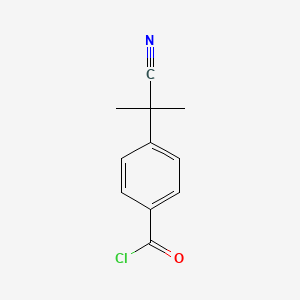

4-(2-Cyano-2-propyl)benzoyl Chloride

Description

4-(2-Cyano-2-propyl)benzoyl chloride (CAS: 129488-75-1) is a specialized benzoyl chloride derivative featuring a cyano-substituted propyl group at the para position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, isothiocyanates, and other acylated derivatives . Its electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

4-(2-cyanopropan-2-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-11(2,7-13)9-5-3-8(4-6-9)10(12)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOGCRTXEAQODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40664948 | |

| Record name | 4-(2-Cyanopropan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-75-1 | |

| Record name | 4-(1-Cyano-1-methylethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129488-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Cyanopropan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-2-propyl)benzoyl Chloride typically involves the acylation of 4-(2-Cyano-2-propyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

4-(2-Cyano-2-propyl)benzoic acid+SOCl2→4-(2-Cyano-2-propyl)benzoyl Chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyano-2-propyl)benzoyl Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(2-Cyano-2-propyl)benzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Alcohols: Formed by reduction of the acyl chloride group.

Scientific Research Applications

4-(2-Cyano-2-propyl)benzoyl Chloride is utilized in various scientific research applications:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.

Material Science: In the synthesis of polymers and advanced materials.

Biological Studies: As a reagent for modifying biomolecules and studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-Cyano-2-propyl)benzoyl Chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoyl Chlorides

The reactivity and applications of 4-(2-Cyano-2-propyl)benzoyl chloride are best understood through comparison with analogous benzoyl chlorides, such as nitro-, methoxy-, methyl-, and sulfonamido-substituted derivatives. Key differences arise from the electronic and steric effects of substituents.

Electronic Effects of Substituents

- 4-Nitrobenzoyl Chloride : The strong electron-withdrawing nitro group significantly increases electrophilicity, enabling rapid nucleophilic substitution. This compound is widely used in high-yield acylation reactions under mild conditions .

- 4-Methoxybenzoyl Chloride: The electron-donating methoxy group reduces carbonyl reactivity, requiring harsher conditions (e.g., prolonged reflux in ethanol) for comparable conversions .

- This compound: The cyano group provides moderate electron withdrawal, balancing reactivity and selectivity. However, steric hindrance from the bulky propyl group may slow reactions compared to simpler nitro derivatives .

Steric and Functional Group Considerations

- 4-Methylbenzoyl Chloride: The methyl group offers minimal electronic perturbation but enhances solubility in non-polar solvents, a property less pronounced in the cyano-propyl variant .

Comparative Data Table

Biological Activity

4-(2-Cyano-2-propyl)benzoyl chloride, with the chemical formula C12H10ClN, is an important compound in organic synthesis and medicinal chemistry. Its biological activity has been the subject of various studies, particularly in the context of its potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of a benzoyl group attached to a cyano-propyl moiety. The structure can be represented as follows:

The biological activity of this compound primarily involves its role as an electrophile in various biochemical reactions. The presence of the cyano group enhances its reactivity, allowing it to interact with nucleophiles such as amino acids and nucleic acids. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.

- Signal Transduction Modulation : It can alter signaling pathways by interacting with receptors or other signaling molecules.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing potent activity at low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines have shown that it induces apoptosis through the activation of caspase pathways. For example, in a study involving breast cancer cells:

- IC50 Values : The IC50 was found to be approximately 15 µM, indicating significant cytotoxicity.

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study, this compound was tested alongside traditional antibiotics. It was found to be effective against antibiotic-resistant strains, suggesting potential as a novel antimicrobial agent.

- Anticancer Research : A research project focused on the compound's effects on colorectal cancer cells revealed that it inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

Toxicological Profile

While the compound shows promising biological activities, its toxicological profile must also be considered. Preliminary toxicity studies indicate that at higher concentrations, it may exhibit cytotoxic effects on normal human cell lines. Further research is needed to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.